molecular formula C14H18O2 B8492608 2-Isopropyl-5-indanacetic acid CAS No. 57144-75-9

2-Isopropyl-5-indanacetic acid

Cat. No. B8492608
M. Wt: 218.29 g/mol
InChI Key: MRASYQFTHLLRCS-UHFFFAOYSA-N
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Patent
US04166131

Procedure details

2-isopropyl-α-oxo-5-indanacetic acid is reduced in a manner analogous to that described in Example 4, by reaction with potassium hydroxide and hydrazine hydrate. The title compound has an M.P. of 83°-86°.
Name
2-isopropyl-α-oxo-5-indanacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:13](=O)[C:14]([OH:16])=[O:15])[CH:10]=2)[CH2:5]1)([CH3:3])[CH3:2].[OH-].[K+].O.NN>>[CH:1]([CH:4]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:10]=2)[CH2:5]1)([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
2-isopropyl-α-oxo-5-indanacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1CC2=CC=C(C=C2C1)C(C(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1CC2=CC=C(C=C2C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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